molecular formula C9H17ClO5S B13630095 1-(2-Hydroxy-3-(2-methoxyethoxy)propyl)cyclopropane-1-sulfonyl chloride

1-(2-Hydroxy-3-(2-methoxyethoxy)propyl)cyclopropane-1-sulfonyl chloride

Cat. No.: B13630095
M. Wt: 272.75 g/mol
InChI Key: CDRYMBFUKGVRBE-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-3-(2-methoxyethoxy)propyl)cyclopropane-1-sulfonyl chloride is a chemical compound with the molecular formula C9H17ClO5S It is characterized by the presence of a cyclopropane ring, a sulfonyl chloride group, and a hydroxy-ether functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-3-(2-methoxyethoxy)propyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of cyclopropane-1-sulfonyl chloride with 1-(2-hydroxy-3-(2-methoxyethoxy)propyl) alcohol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. Common solvents used in this reaction include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-3-(2-methoxyethoxy)propyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate ester derivatives.

    Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Triethylamine, dichloromethane, room temperature.

    Oxidation: Pyridinium chlorochromate, dichloromethane, room temperature.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux.

Major Products Formed:

    Sulfonamide Derivatives: Formed by substitution with amines.

    Sulfonate Ester Derivatives: Formed by substitution with alcohols.

    Carbonyl Compounds: Formed by oxidation of the hydroxy group.

    Sulfonyl Hydrides: Formed by reduction of the sulfonyl chloride group.

Scientific Research Applications

1-(2-Hydroxy-3-(2-methoxyethoxy)propyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

    Biological Studies: Utilized in the study of enzyme inhibition and protein modification.

    Industrial Applications: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-3-(2-methoxyethoxy)propyl)cyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester derivatives, depending on the nucleophile. The hydroxy-ether functional group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

  • 1-(2-Hydroxy-3-(propan-2-yloxy)propyl)cyclopropane-1-sulfonyl chloride
  • 1-(2-Hydroxy-3-(isopropyl(methyl)amino)propyl)cyclopropane-1-sulfonyl chloride

Comparison: 1-(2-Hydroxy-3-(2-methoxyethoxy)propyl)cyclopropane-1-sulfonyl chloride is unique due to the presence of the methoxyethoxy group, which imparts different solubility and reactivity properties compared to its analogs. The hydroxy-ether functional group also allows for additional hydrogen bonding interactions, which can influence the compound’s behavior in biological systems and its suitability for specific applications.

Properties

Molecular Formula

C9H17ClO5S

Molecular Weight

272.75 g/mol

IUPAC Name

1-[2-hydroxy-3-(2-methoxyethoxy)propyl]cyclopropane-1-sulfonyl chloride

InChI

InChI=1S/C9H17ClO5S/c1-14-4-5-15-7-8(11)6-9(2-3-9)16(10,12)13/h8,11H,2-7H2,1H3

InChI Key

CDRYMBFUKGVRBE-UHFFFAOYSA-N

Canonical SMILES

COCCOCC(CC1(CC1)S(=O)(=O)Cl)O

Origin of Product

United States

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